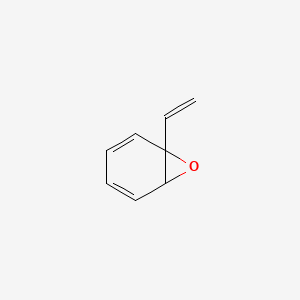

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene

Description

1-Vinyl-7-oxabicyclo[4.1.0]hepta-2,4-diene is a bicyclic epoxide characterized by a strained seven-membered ring system with an oxygen atom at the bridgehead (position 7) and a vinyl substituent at position 1. The compound’s structure combines the reactivity of an epoxide with the steric and electronic effects of the bicyclic framework. It is closely associated with enzymatic epoxidation products, such as 2,3-epoxybenzoyl-CoA, where the bicyclo[4.1.0] system plays a critical role in biological catalysis .

Properties

CAS No. |

78619-10-0 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

1-ethenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C8H8O/c1-2-8-6-4-3-5-7(8)9-8/h2-7H,1H2 |

InChI Key |

QLUXGAQOXHOFIO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC12C=CC=CC1O2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the construction of the bicyclic framework through cyclization reactions that form the oxabicyclo[4.1.0]heptadiene ring system. Key approaches include:

- Cycloisomerization of enyne precursors , catalyzed by transition metals such as platinum, gold, or rhodium.

- Cyclorearrangement of allyl propargyl ethers under catalytic conditions.

- Intramolecular cyclopropanation or epoxidation followed by ring closure .

Platinum Tetrachloride-Catalyzed Cyclorearrangement

A notable method reported in the literature involves the platinum tetrachloride-catalyzed cyclorearrangement of allyl propynyl ethers to yield 3-oxabicyclo[4.1.0]heptenes, which are structurally related to the target compound. This method can be adapted for the synthesis of vinyl-substituted derivatives.

- Reaction conditions : Allyl propynyl ethers are treated with PtCl4 in an appropriate solvent under mild heating.

- Mechanism : The catalyst promotes a cyclization and rearrangement sequence forming the bicyclic ether.

- Yields : Moderate to good yields depending on substrate substitution.

This approach is highlighted in a 1995 publication in The Journal of Organic Chemistry and offers a direct route to the bicyclic core.

Cycloisomerization of 1,6-Enynes

Cycloisomerization catalyzed by gold(I) or rhodium complexes has been extensively studied for synthesizing bicyclic systems including oxabicycloheptadienes.

- Typical substrates : 1,6-enynes bearing an oxygen functionality.

- Catalysts : Cationic gold(I) complexes or rhodium catalysts.

- Outcome : Formation of bicyclic compounds via intramolecular attack and ring closure.

- Advantages : High stereoselectivity and mild reaction conditions.

- Example : Gold(I)-catalyzed cycloisomerization yielding bicyclo[4.1.0]heptanes with oxygen incorporation.

Synthesis via 1-Ethynylcyclohexanol Derivatives

A multi-step synthetic route involves:

- Step 1 : Conversion of 1-ethynylcyclohexanol to a chlorinated intermediate using phosphorus oxychloride (POCl3) in pyridine at 0 °C to room temperature.

- Step 2 : Subsequent reaction with phenyl iodide in triethylamine to form substituted 7-oxabicyclo[4.1.0]heptane derivatives.

- Purification : Column chromatography over silica gel.

- Yields : The intermediate isolated in about 40% yield; overall yields vary depending on substituents and conditions.

Comparative Data Table of Preparation Methods

Purification and Characterization

- Purification : Column chromatography on silica gel is the preferred method to isolate pure this compound and its derivatives.

- Characterization : NMR (1H and 13C), HRMS, and IR spectroscopy are employed to confirm structure and purity.

- Typical NMR data : Vinyl protons appear as characteristic signals in the 5-6 ppm range; bicyclic ring protons show multiplets between 1.5-3.5 ppm.

Mechanistic Insights and Research Findings

- The bicyclic framework formation often proceeds via a concerted cyclization or stepwise carbocation intermediate , depending on catalyst and substrate.

- Transition metal catalysts stabilize intermediates facilitating ring closure and rearrangement.

- Stereochemical outcomes are influenced by catalyst choice and substrate substitution pattern.

- Recent studies have directly observed metal-bicycloalkene complexes, confirming proposed intermediates in cycloisomerization reactions.

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), Alkyl halides (R-X)

Major Products

Oxidation: Epoxides, Ketones

Reduction: Ethyl-substituted derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the oxabicycloheptane ring can participate in ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

3-Vinyl-7-oxabicyclo[4.1.0]heptane

- Molecular Formula : C₈H₁₂O (vs. C₈H₁₀O for the target compound).

- Key Differences: The vinyl group is at position 3 instead of 1, altering ring strain and electronic distribution. This isomer is used industrially as a reactive intermediate in epoxy resins (e.g., Unoxat Epoxide 101) .

- Synthesis : Typically prepared via epoxidation of vinylcyclohexene derivatives, highlighting the importance of substituent positioning in synthetic routes .

4-Vinylcyclohexene Diepoxide (VCD)

- Structure : Contains two epoxide groups (positions 1,2 and 3,4) and a vinyl group at position 3.

- Applications: A key monomer in high-performance epoxy resins (e.g., ERL 4206). Its diepoxide functionality enhances crosslinking efficiency compared to monoepoxides like the target compound .

3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane

Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Reactivity |

|---|---|---|---|---|

| 1-Vinyl-7-oxabicyclo[4.1.0]hepta-2,4-diene | C₈H₁₀O | Not reported | Not reported | High epoxide ring strain; prone to nucleophilic attack at C2 and C3 positions |

| 3-Vinyl-7-oxabicyclo[4.1.0]heptane | C₈H₁₂O | ~180–200 | ~0.96–0.98 | Moderate reactivity due to reduced ring strain |

| 4-Vinylcyclohexene Diepoxide (VCD) | C₈H₁₂O₂ | 227–230 | 1.12 | Dual epoxide groups enable rapid polymerization; highly electrophilic |

| 3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane | C₉H₁₄O | 193.4 (predicted) | 0.974 (predicted) | Steric hindrance slows reaction kinetics |

Stability and Isomerism

- Sulfur Analogues : 7-Thiabicyclo[4.1.0]hepta-2,4-diene systems show lower thermal stability compared to oxygen-containing counterparts, emphasizing the role of the oxygen atom in ring stabilization .

Biological Activity

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene (CAS Number: 78619-10-0) is a bicyclic compound with significant interest in organic chemistry and potential biological applications. This article reviews its biological activity, synthesizing findings from various studies, including its chemical properties, synthesis methods, and biological effects.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 120.149 g/mol |

| Density | 1.22 g/cm³ |

| Boiling Point | 159.2 °C |

| Flash Point | 41.3 °C |

| LogP | 1.436 |

These properties indicate that the compound is a stable organic molecule with moderate volatility and hydrophobic characteristics, which may influence its biological interactions.

Synthesis

The synthesis of this compound has been explored through various organic reactions, particularly involving the Wittig reaction and cycloaddition processes. The compound was first reported by Watanabe et al. in 1982, where it was synthesized via a series of steps involving the reaction of appropriate precursors under controlled conditions .

Cytotoxicity and Cell Proliferation

Research into the cytotoxic effects of bicyclic compounds indicates that they can affect cell proliferation and induce apoptosis in cancer cells. For example, compounds with similar frameworks have shown promise in inhibiting the growth of various cancer cell lines . The exact mechanisms remain to be elucidated for this compound; however, preliminary data suggest it may interact with cellular pathways involved in growth regulation.

Case Studies

Several case studies highlight the biological implications of compounds structurally related to this compound:

- Antiviral Activity : A study demonstrated that certain bicyclic compounds could inhibit viral replication in vitro by disrupting viral entry mechanisms .

- Cancer Research : In a comparative analysis of various bicyclic compounds, it was found that those with similar structural motifs exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), suggesting that further exploration into this compound could yield valuable insights into its therapeutic potential .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene, and how do reaction conditions impact product purity?

The synthesis often involves epoxidation of norcarane derivatives or photochemical cyclization. For example, exo-7-vinylbicyclo[4.1.0]heptane can be synthesized via LiAlH₄ reduction of ethyl glyoxylate derivatives, followed by thiocarbonyldiimidazole-mediated cyclization and oxidation . Reaction conditions such as temperature (e.g., 110°C for thiocarbonate conversion) and stoichiometric ratios significantly affect byproduct formation. Purification via column chromatography is critical to isolate the target compound from complex mixtures .

Advanced: How do steric and electronic effects in the bicyclic framework influence regioselectivity in Diels-Alder reactions?

The strained epoxide ring and vinyl substituent create unique electronic environments. Computational studies (e.g., DFT) suggest that electron-withdrawing effects from the oxabicyclo group polarize the diene, favoring endo transition states. Steric hindrance from the bicyclic structure directs substituents to less congested positions, as observed in reactions with electron-deficient dienophiles . Kinetic data from substituted analogs (e.g., methyl derivatives) show rate variations of up to 50% under identical conditions, highlighting substituent sensitivity .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigning bridgehead protons (δ 1.2–1.8 ppm) and vinyl protons (δ 5.0–5.5 ppm) confirms bicyclic geometry .

- IR Spectroscopy : The epoxide ring C-O stretch (~1250 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) provide diagnostic peaks .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms the molecular ion at m/z 138.1045 (calculated for C₉H₁₄O) .

Advanced: What computational strategies predict reactivity in multi-step reaction environments?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) model transition states in epoxide ring-opening reactions. For instance, the oxabicyclo framework’s ring strain (estimated ~15 kcal/mol) lowers activation barriers for nucleophilic attacks. Solvent effects (e.g., toluene vs. THF) are incorporated via COSMO-RS to predict solvolysis rates .

Handling Contradictions: How to resolve discrepancies in reported reaction yields across synthesis protocols?

Yield variations (e.g., 40–75%) often arise from:

- Catalyst Purity : LiAlH₄ quality impacts reduction efficiency .

- Epoxidation Conditions : m-CPBA vs. peracid selectivity affects byproducts .

- Chromatographic Resolution : Silica gel particle size (e.g., 40–63 µm vs. 15–40 µm) alters separation efficiency .

Systematic replication with controlled variables (e.g., inert atmosphere, standardized reagents) is recommended.

Basic: What purification challenges arise with this compound, and what techniques mitigate them?

Challenges include:

- Hydrolytic Sensitivity : The epoxide ring is prone to hydrolysis; anhydrous conditions (e.g., MgSO₄ drying) are essential .

- Volatility : Low boiling point (193°C predicted) necessitates rotary evaporation at reduced pressure .

- Polar Byproducts : Gradient elution (hexane:EtOAc 9:1 to 7:3) improves HPLC separation .

Advanced: How does epoxide ring strain modulate reactivity compared to non-bicyclic analogs?

The bicyclo[4.1.0] framework imposes ~10° angular distortion vs. cyclohexene oxides, increasing ring strain energy by ~8 kcal/mol. This enhances electrophilicity, accelerating nucleophilic ring-opening by 3–5× compared to acyclic epoxides. Kinetic isotope effects (KIE) studies using deuterated nucleophiles (e.g., D₂O) confirm rate-limiting SN2 mechanisms .

Toxicity and Safety: What methodologies assess the compound’s biological and environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.